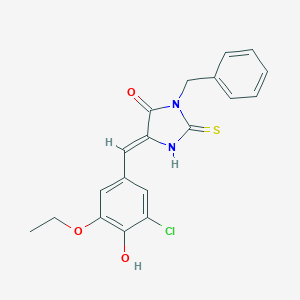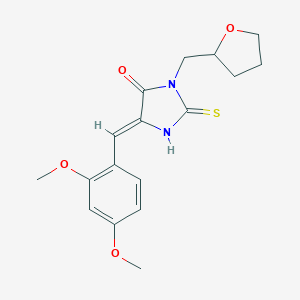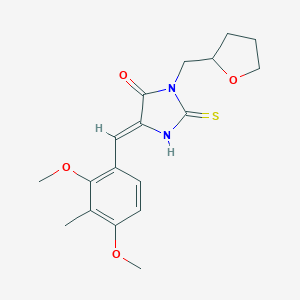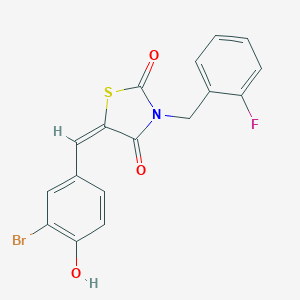
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BHTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHTD belongs to the thiazolidinedione family, which is known for its antidiabetic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including PI3K/Akt, MAPK, AMPK, and NF-κB. This compound also interacts with several cellular targets, such as DNA, RNA, and proteins, which may contribute to its diverse biological activities.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anticancer, antidiabetic, and anti-inflammatory activities. This compound induces cell cycle arrest and apoptosis in cancer cells by regulating multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB. This compound improves insulin sensitivity and glucose uptake in diabetic rats by activating the AMPK pathway and inhibiting the NF-κB pathway. This compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway in macrophages and adipocytes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound exhibits potent anticancer, antidiabetic, and anti-inflammatory activities, which make it a promising candidate for drug development. This compound also interacts with multiple signaling pathways and cellular targets, which may provide opportunities for the discovery of novel therapeutic targets.
However, this compound also has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and pharmacokinetic properties. This compound may also exhibit off-target effects or toxicity, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione. First, more studies are needed to elucidate the mechanism of action of this compound and its cellular targets. Second, the pharmacokinetic and pharmacodynamic properties of this compound need to be evaluated in preclinical and clinical studies. Third, the potential side effects and toxicity of this compound need to be assessed to ensure its safety for clinical use. Fourth, the structure-activity relationship of this compound needs to be investigated to optimize its pharmacological properties. Finally, the combination therapy of this compound with other anticancer, antidiabetic, or anti-inflammatory agents needs to be explored to enhance its therapeutic efficacy.
Synthesemethoden
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 3-bromo-4-hydroxybenzaldehyde and 2-fluorobenzylamine in the presence of thiosemicarbazide and acetic acid. The reaction proceeds through a Schiff base intermediate, which is then cyclized to form the thiazolidinedione ring. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.
In addition, this compound has been shown to possess antidiabetic and anti-inflammatory properties. This compound improves insulin sensitivity and glucose uptake in diabetic rats by activating the AMPK pathway and inhibiting the NF-κB pathway. This compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway in macrophages and adipocytes.
Eigenschaften
Molekularformel |
C17H11BrFNO3S |
|---|---|
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11BrFNO3S/c18-12-7-10(5-6-14(12)21)8-15-16(22)20(17(23)24-15)9-11-3-1-2-4-13(11)19/h1-8,21H,9H2/b15-8+ |
InChI-Schlüssel |
VUOXZJZZIRVZAS-OVCLIPMQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/SC2=O)F |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)

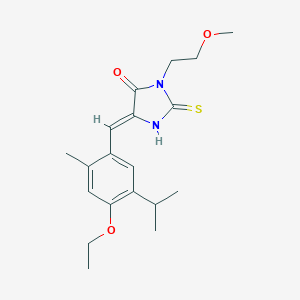
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
